5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl-
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Overview
Description
5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl- is a heterocyclic organic compound that features a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl- typically involves the reaction of 2-(1,1-dimethylethyl)phenol with 2-bromoethylamine hydrobromide to form 2-[2-(1,1-dimethylethyl)phenoxy]ethylamine. This intermediate is then reacted with 4-methylthiazole-5-carboxylic acid under appropriate conditions to yield the desired compound .
Chemical Reactions Analysis
5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl- involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl- include:
5-Thiazolecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-4-methyl-, ethyl ester: This compound has a similar structure but with an ethyl ester group instead of the phenoxyethyl group.
2-Methyl-1,3-thiazole-5-carboxylic acid: A simpler thiazole derivative with a carboxylic acid group.
These compounds share the thiazole ring structure but differ in their substituents, which can significantly impact their chemical and biological properties.
Properties
CAS No. |
927995-80-0 |
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Molecular Formula |
C17H21NO3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[2-(2-tert-butylphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C17H21NO3S/c1-11-15(16(19)20)22-14(18-11)9-10-21-13-8-6-5-7-12(13)17(2,3)4/h5-8H,9-10H2,1-4H3,(H,19,20) |
InChI Key |
FEGXHANWGAADNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CCOC2=CC=CC=C2C(C)(C)C)C(=O)O |
Origin of Product |
United States |
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